4-bromo-2-fluoro-6-nitrobenzonitrile
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Overview
Description
4-bromo-2-fluoro-6-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrFN2O2. It is a derivative of benzonitrile, featuring bromine, fluorine, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-6-nitrobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzonitrile followed by nitration. For instance, the bromination can be carried out using N-bromosuccinimide in dichloromethane at low temperatures, followed by nitration using concentrated sulfuric acid and sodium nitrite .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in public literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-fluoro-6-nitrobenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The presence of electron-withdrawing groups like nitro and cyano makes the aromatic ring susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include amines and alkoxides, often in the presence of a base.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Cross-Coupling Reactions: Reagents such as boronic acids or esters, along with palladium catalysts and bases like potassium carbonate, are commonly used.
Major Products Formed
Aminobenzonitriles: From the reduction of the nitro group.
Substituted Benzonitriles: From nucleophilic aromatic substitution.
Biaryl Compounds: From cross-coupling reactions.
Scientific Research Applications
4-bromo-2-fluoro-6-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of liquid crystals and other advanced materials.
Pharmaceutical Research: The compound can be a precursor for the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-6-nitrobenzonitrile largely depends on the specific reactions it undergoes. For instance, in nucleophilic aromatic substitution, the electron-withdrawing groups activate the aromatic ring towards nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-fluoro-6-nitroanisole
- 4-bromo-2,6-difluorobenzonitrile
- 4-bromo-1-fluoro-2-nitrobenzene
Uniqueness
4-bromo-2-fluoro-6-nitrobenzonitrile is unique due to the combination of bromine, fluorine, and nitro groups on the benzonitrile coreThe presence of both electron-withdrawing and halogen groups makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1805597-33-4 |
---|---|
Molecular Formula |
C7H2BrFN2O2 |
Molecular Weight |
245 |
Purity |
95 |
Origin of Product |
United States |
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